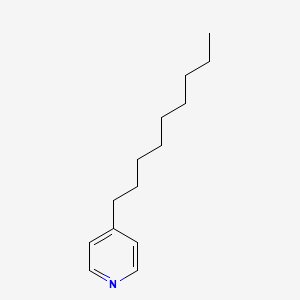
4-Nonylpyridine
説明
4-Nonylpyridine is a compound that has been identified as a potent agonist of GPR84 . It is a derivative of alkylpyrimidine-4,6-diol .
Synthesis Analysis
The synthesis of this compound and similar compounds involves the design and creation of alkylpyrimidine-4,6-diol derivatives . The specific synthesis process for this compound is not detailed in the available resources.
科学的研究の応用
1. Therapeutic Effects in Spinal Cord Injury
4-Aminopyridine (4-AP), a derivative of 4-Nonylpyridine, has been shown to improve function in demyelinating conditions, such as spinal cord injuries. A study in dogs with acute spinal cord injury revealed that oral administration of 4-AP and its derivatives significantly improved supported stepping ability, with individual variability in response. Notably, no adverse effects were reported with the derivative, unlike gastrointestinal issues and seizures observed with 4-AP (Lim et al., 2014).
2. Symptomatic Treatment of Multiple Sclerosis
4-AP has been systematically reviewed as a symptomatic treatment for decreased walking capacity in multiple sclerosis (MS) patients. The review summarizes evidence from experimental studies and clinical trials, highlighting that 4-AP can improve walking speed and muscle strength in a subset of MS patients. Additionally, 4-AP may influence cognitive and bowel functions, with side effects primarily being mild to moderate (Jensen et al., 2014).
3. Transdermal Delivery for Peripheral Nerve Injury
A study on transdermal 4-AP (TD-4-AP) for traumatic peripheral nerve injury in mice demonstrated significant improvements in motor function and nerve conduction. TD-4-AP treatment led to fewer degenerating axons and thicker myelin sheaths compared to controls, indicating its potential for transdermal application in nerve injury treatment (Clark et al., 2019).
4. Role in Multifunctional Chromic Materials
Derivatives of 4,4′-bipyridine, related to this compound, are employed in diverse applications, exploiting their redox activity and electrochromic aptitude. These derivatives are fundamental in developing multifunctional chromic materials, particularly in solvent-/medium- and environment-responsive contexts (Papadakis, 2019).
5. Applications in Dye-Sensitized Solar Cells
4-tert-Butylpyridine (4-TBP), a variant of this compound, significantly enhances the performance of dye-sensitized solar cells (DSC). Research has shown that 4-TBP improves the open circuit voltage of DSC, indicating its pivotal role in solar cell efficiency (Xiong et al., 2008).
特性
IUPAC Name |
4-nonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-9-14-10-12-15-13-11-14/h10-13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPZVDQDDRHZBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541748 | |
| Record name | 4-Nonylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40089-92-7 | |
| Record name | 4-Nonylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




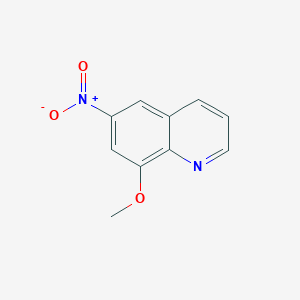


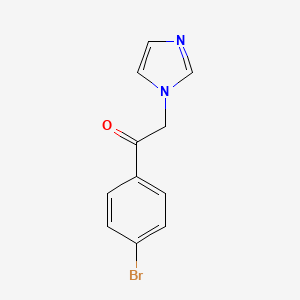

![Thiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1611590.png)
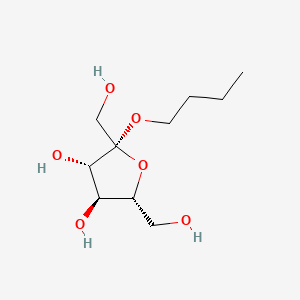

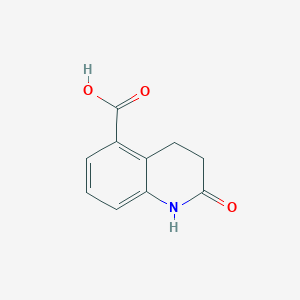

![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)

